molecular formula C15H12O2S B14674464 3-Phenyl-3-(phenylsulfanyl)prop-2-enoic acid CAS No. 34874-91-4

3-Phenyl-3-(phenylsulfanyl)prop-2-enoic acid

Cat. No.: B14674464
CAS No.: 34874-91-4
M. Wt: 256.3 g/mol
InChI Key: IWYUKLFSYVWCMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-3-(phenylsulfanyl)prop-2-enoic acid: is an organic compound with the molecular formula C15H12O2S. This compound is characterized by the presence of a phenyl group and a phenylsulfanyl group attached to a prop-2-enoic acid backbone. It is a derivative of cinnamic acid, where the hydrogen atom on the β-carbon is replaced by a phenylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3-(phenylsulfanyl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include benzaldehyde and thiophenol.

    Knoevenagel Condensation: Benzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to form cinnamic acid.

    Thioether Formation: The cinnamic acid is then reacted with thiophenol in the presence of a catalyst such as iodine to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-(phenylsulfanyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the prop-2-enoic acid backbone can be reduced to form the corresponding saturated acid.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated propanoic acid derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Phenyl-3-(phenylsulfanyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Phenyl-3-(phenylsulfanyl)prop-2-enoic acid involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors due to its phenyl and phenylsulfanyl groups.

    Pathways Involved: It may modulate signaling pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: The parent compound, which lacks the phenylsulfanyl group.

    3-Phenylpropanoic Acid: A saturated analog without the double bond.

    3-Phenyl-2-sulfanylpropanoic Acid: A similar compound with a thiol group instead of a phenylsulfanyl group.

Uniqueness

3-Phenyl-3-(phenylsulfanyl)prop-2-enoic acid is unique due to the presence of both a phenyl and a phenylsulfanyl group, which imparts distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activities that are not observed in its analogs.

Properties

CAS No.

34874-91-4

Molecular Formula

C15H12O2S

Molecular Weight

256.3 g/mol

IUPAC Name

3-phenyl-3-phenylsulfanylprop-2-enoic acid

InChI

InChI=1S/C15H12O2S/c16-15(17)11-14(12-7-3-1-4-8-12)18-13-9-5-2-6-10-13/h1-11H,(H,16,17)

InChI Key

IWYUKLFSYVWCMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)O)SC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.